Cas no 15589-82-9 (Spiro[4H-4,9a-methanocyclopent[d]oxocin-6(2H),3'-oxetane]-2,2'-dione,hexahydro-1,5,6a-trihydroxy-5,9-dimethyl-, (1R,3'R,4R,5R,6aR,9R,9aS)-)
![Spiro[4H-4,9a-methanocyclopent[d]oxocin-6(2H),3'-oxetane]-2,2'-dione,hexahydro-1,5,6a-trihydroxy-5,9-dimethyl-, (1R,3'R,4R,5R,6aR,9R,9aS)- structure](https://de.kuujia.com/scimg/cas/15589-82-9x500.png)
15589-82-9 structure
Produktname:Spiro[4H-4,9a-methanocyclopent[d]oxocin-6(2H),3'-oxetane]-2,2'-dione,hexahydro-1,5,6a-trihydroxy-5,9-dimethyl-, (1R,3'R,4R,5R,6aR,9R,9aS)-
Spiro[4H-4,9a-methanocyclopent[d]oxocin-6(2H),3'-oxetane]-2,2'-dione,hexahydro-1,5,6a-trihydroxy-5,9-dimethyl-, (1R,3'R,4R,5R,6aR,9R,9aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Spiro[4H-4,9a-methanocyclopent[d]oxocin-6(2H),3'-oxetane]-2,2'-dione,hexahydro-1,5,6a-trihydroxy-5,9-dimethyl-, (1R,3'R,4R,5R,6aR,9R,9aS)-
- (1R,4R,5R,6R,6aR,9R,9aS)-4,5,6a,7,8,9-Hexahydro-1,5,6a-trihydroxy-5,9-dimethylspiro[6H-4,9a-methanocyclopenta[d]oxocin-6,3'-oxetane]-2,2'(1H)-dione
- Neoanisatin
- Spiro[4H-4,9a-methanocyclopent[d]oxocin-6(2H),3'-oxetane]-2,2'-dione,hexahydro-1,5,6a-trihydroxy-5,9-dimethyl-, (1R,3'R,4R,5R
- 1,5,6a-Trihydroxy-5,9-dimethylhexahydrospiro[4,9a-methanocyclopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)-dione
- (1R,4R,5R,6R,6aR,9R,9aS)-4,5,6a,7,8,9-Hexahydro-1,5,6a-trihydroxy-5,9-dimethylspiro[6H-4,9a-methanoc
- (1S,2R,5R,6R,7R,8R,11R)-5,7,11-trihydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
- 15589-82-9
- Spiro(6H-4,9a-methanocyclopent(d)oxocin-6,3'-oxetane)-2,2'(1H)-dione, hexahydro-1,5,6a-trihydroxy-5,9-dimethyl-, (1S-(1-alpha,4-beta,5-beta,6-beta,6a-alpha,9-alpha,9a-beta))-
- DTXSID30935311
- Hexahydro-1,5,6a-trihydroxy-5,9-dimethylspiro(6H-4,9a-methanocyclopent(d)oxocin-6,3'-oxetane)-2,2'(1H)-dione (1R-(1alpha,4beta,5beta,6beta,6aalpha,9alpha,9abeta))-
-
- Inchi: InChI=1S/C15H20O7/c1-7-3-4-15(20)13(7)5-8(22-10(17)9(13)16)12(2,19)14(15)6-21-11(14)18/h7-9,16,19-20H,3-6H2,1-2H3/t7-,8-,9+,12+,13+,14+,15-/m1/s1
- InChI-Schlüssel: OHFIOPJOZFMKFF-HIIDGFEESA-N
- Lächelt: O=C1O[C@@H]2C[C@]3([C@H](C)CC[C@@]3([C@@]3([C@@]2(C)O)COC3=O)O)[C@H]1O
Berechnete Eigenschaften
- Genaue Masse: 312.12090297g/mol
- Monoisotopenmasse: 312.12090297g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 0
- Komplexität: 590
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topologische Polaroberfläche: 113Ų
Spiro[4H-4,9a-methanocyclopent[d]oxocin-6(2H),3'-oxetane]-2,2'-dione,hexahydro-1,5,6a-trihydroxy-5,9-dimethyl-, (1R,3'R,4R,5R,6aR,9R,9aS)- Verwandte Literatur
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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